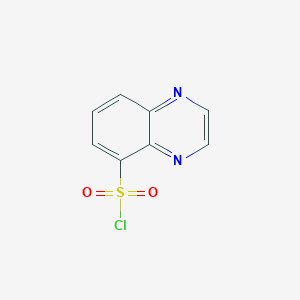

Quinoxaline-5-sulfonyl chloride

説明

Significance of Quinoxaline (B1680401) Scaffolds in Heterocyclic Chemistry

The quinoxaline scaffold, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a prominent "privileged structure" in medicinal chemistry. researchgate.netmdpi.com This designation is attributed to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Quinoxaline derivatives have been extensively investigated and have shown promise as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. researchgate.net The versatile nature of the quinoxaline ring allows for structural modifications at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize their biological activity. nih.gov

Role of Sulfonyl Chloride Moiety in Organic Synthesis

The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophilic functional group that serves as a cornerstone in organic synthesis. Its primary role is as a precursor to sulfonamides, which are formed through its reaction with primary or secondary amines. mdpi.com This reaction is robust and efficient, making it a favored method for introducing the sulfonamide functional group, a well-established pharmacophore present in numerous approved drugs. Beyond sulfonamide formation, sulfonyl chlorides can react with other nucleophiles, such as alcohols and phenols, to generate sulfonate esters, further expanding their synthetic utility. The reactivity of the sulfonyl chloride group allows for its use as a versatile handle to link the quinoxaline scaffold to various other molecular fragments, thereby creating novel hybrid molecules with potentially enhanced or entirely new biological activities. mdpi.com

Overview of Research Trajectories Involving Quinoxaline-5-sulfonyl chloride

Research involving this compound primarily revolves around its application as a key intermediate in the synthesis of novel bioactive molecules, particularly quinoxaline-5-sulfonamide derivatives. researchgate.net Scientists have explored the reaction of this compound and its analogues with a diverse library of amines to generate extensive series of sulfonamides for biological screening. mdpi.comnih.gov These investigations aim to discover new therapeutic agents for a range of diseases.

Key research trajectories include:

Synthesis of Novel Antimicrobial Agents: A significant area of research focuses on synthesizing quinoxaline-5-sulfonamides and evaluating their activity against various bacterial and fungal strains. researchgate.net

Development of Anticancer Compounds: Researchers have utilized this compound to create sulfonamide derivatives that have been tested for their cytotoxic effects against different cancer cell lines.

Exploration of Enzyme Inhibitors: The structural motif of quinoxaline-sulfonamide is being investigated for its potential to inhibit specific enzymes implicated in various diseases.

While direct and extensive literature on the unsubstituted this compound is somewhat limited, with many studies focusing on more complex substituted analogues, the fundamental reactivity and synthetic potential are well-established through these derivative-focused studies. A common synthetic approach to analogous sulfonyl chlorides, such as quinoline-5-sulfonyl chloride, involves the diazotization of the corresponding 5-amino-heterocycle followed by a sulfonyl-chlorination reaction, a method that is transferable for the synthesis of the title compound. google.com Another general method involves the direct sulfonation of the quinoxaline ring followed by chlorination.

The following tables summarize some of the research findings where quinoxaline sulfonyl chloride derivatives have been employed to generate novel compounds with potential biological activities.

Table 1: Synthesis of Quinoxaline Sulfonamide Derivatives

| Starting Quinoxaline Sulfonyl Chloride Derivative | Amine Reactant | Product | Yield (%) | Reference |

| 2-(4-Methoxyphenyl)quinoxaline-sulfonyl chloride | 4-Methoxyaniline | N-(4-methoxyphenyl)-2-(4-methoxyphenyl)quinoxaline-sulfonamide | High | mdpi.comnih.gov |

| 2,3-Diphenylquinoxaline-6-sulfonyl chloride | Substituted primary amines | 2,3-Diphenyl-N-(substituted)quinoxaline-6-sulfonamide | 69-83 | mdpi.com |

| 2,3-Diphenylquinoxaline-sulfonyl chloride | Aliphatic and aromatic amines | N-substituted-2,3-diphenylquinoxaline-sulfonamides | 59-85 | mdpi.com |

Table 2: Reported Biological Activities of Quinoxaline-5-sulfonamide Derivatives

| Derivative Class | Biological Activity | Key Findings | Reference(s) |

| Quinoxaline-sulfonamides | Antibacterial | Showed activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Electron-donating groups on the amine substituent were found to enhance activity. | mdpi.comresearchgate.netnih.gov |

| Quinoxaline-sulfonamides | Antifungal | Certain derivatives exhibited inhibitory activity against fungal strains such as A. niger and P. notatum. | |

| Quinoxaline-sulfonamides | Anticancer | Demonstrated cytotoxic effects against various human cancer cell lines. | |

| Quinoxaline-sulfonamides | Antileishmanial | Some synthesized derivatives showed promising activity against Leishmania species. | |

| Quinoxaline-sulfonamides | Enzyme Inhibition | Investigated as potential inhibitors of enzymes like α-glucosidase and α-amylase. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

quinoxaline-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2S/c9-14(12,13)7-3-1-2-6-8(7)11-5-4-10-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKORIYAIZIQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10582120 | |

| Record name | Quinoxaline-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844646-88-4 | |

| Record name | Quinoxaline-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Quinoxaline 5 Sulfonyl Chloride and Its Derivatives

Direct Synthesis of Quinoxaline-5-sulfonyl chloride

The direct synthesis of this compound can be achieved through several methods, primarily involving electrophilic substitution on the quinoxaline (B1680401) ring or by starting from a pre-functionalized quinoxaline precursor.

Electrophilic Chlorosulfonation Reactions

The most common method for the direct synthesis of this compound and its isomers is the electrophilic chlorosulfonation of a quinoxaline derivative. This reaction typically involves treating the quinoxaline substrate with chlorosulfonic acid. mdpi.comijpras.com The position of sulfonation is directed by the substituents already present on the quinoxaline ring system.

For instance, the treatment of 2,3-diphenylquinoxaline (B159395) with chlorosulfonic acid under ice-cold conditions yields 2,3-diphenylquinoxaline-7-sulfonyl chloride. ijpras.com Similarly, reacting 2-(4-methoxyphenyl)quinoxaline with chlorosulfonic acid produces 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride in an 85% yield. mdpi.comresearchgate.netresearchgate.net In another example, 2,3-diphenylquinoxaline reacts with chlorosulfonic acid to give 2,3-diphenylquinoxaline-6-sulfonyl chloride with a 76% yield. mdpi.com The reaction of 2,3-quinoxalinedione with chlorosulfonic acid results in quinoxaline-6-sulfonyl chloride with an 88% yield. mdpi.com

A study on the sulfochlorination of 2-phenyl-3-cyano-quinoxaline 1,4-dioxide with chlorosulfonic acid, followed by treatment with ammonia, resulted in a sulfonamide group at the meta-position of the phenyl ring. nih.gov This regioselectivity is attributed to the strong electron-withdrawing nature of the quinoxaline 1,4-dioxide nucleus. nih.gov

Table 1: Examples of Electrophilic Chlorosulfonation Reactions

| Starting Material | Reagent | Product | Yield | Reference |

| 2,3-diphenylquinoxaline | Chlorosulfonic acid | 2,3-diphenylquinoxaline-7-sulfonylchloride | Not specified | ijpras.com |

| 2-(4-methoxyphenyl)quinoxaline | Chlorosulfonic acid | 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride | 85% | mdpi.comresearchgate.netresearchgate.net |

| 2,3-diphenylquinoxaline | Chlorosulfonic acid | 2,3-diphenylquinoxaline-6-sulfonyl chloride | 76% | mdpi.com |

| 2,3-quinoxalinedione | Chlorosulfonic acid | quinoxaline-6-sulfonyl chloride | 88% | mdpi.com |

Preparation from Substituted Quinoxaline Precursors

An alternative to direct chlorosulfonation is the synthesis from a quinoxaline molecule that already contains a suitable functional group at the 5-position, which can be converted to a sulfonyl chloride. A notable example is the diazotization-sulfonylation route, which starts with 5-aminoquinoxaline. This method involves the reaction of 5-aminoquinoxaline with sodium nitrite (B80452) in concentrated hydrochloric acid at low temperatures (-10°C to 10°C) to form a diazonium salt intermediate. This is followed by a reaction with sulfur dioxide in the presence of a copper catalyst to yield the desired this compound.

Synthesis of Quinoxaline Sulfonamide Derivatives Utilizing this compound

This compound is a versatile reagent for the synthesis of a wide array of quinoxaline sulfonamides. This is typically achieved by reacting the sulfonyl chloride with various nucleophiles, most commonly primary and secondary amines, as well as hydrazine (B178648) derivatives.

Reaction with Primary and Secondary Amines

The reaction of this compound and its isomers with primary and secondary amines is a fundamental method for creating quinoxaline sulfonamides. mdpi.comijpras.comresearchgate.net This nucleophilic substitution reaction generally proceeds by attacking the electrophilic sulfur atom of the sulfonyl chloride with the amine. mdpi.com

For example, 2,3-diphenylquinoxaline-6-sulfonyl chloride has been reacted with various aliphatic and aromatic substituted amines to produce the corresponding sulfonamides in yields ranging from 59-85%. mdpi.com In some cases, the reaction is carried out in a basic medium, such as when refluxing with primary amines to yield substituted quinoxaline sulfonamides in 53-78% yields. mdpi.com The reaction of quinoxaline sulfonyl chloride with substituted aromatic amines under neat (solvent-free) conditions can afford sulfonamides in good to excellent yields. mdpi.com It has been observed that aromatic amines with electron-donating groups, like methyl and methoxy (B1213986), react faster (3–10 minutes) and result in higher yields compared to those with electron-withdrawing groups. mdpi.com

Microwave-assisted synthesis has also been employed for the sulfonylation of various primary and secondary amines, including anilines, aliphatic, and heterocyclic amines, resulting in good to excellent yields of sulfonamides. rsc.org

Table 2: Synthesis of Quinoxaline Sulfonamides from Quinoxaline Sulfonyl Chlorides and Amines

| Quinoxaline Sulfonyl Chloride | Amine | Product | Yield | Reference |

| 2,3-diphenylquinoxaline-6-sulfonyl chloride | Aliphatic and aromatic substituted amines | Substituted quinoxaline sulfonamides | 59-85% | mdpi.com |

| 2,3-diphenylquinoxaline-6-sulfonyl chloride | Primary amines | Substituted quinoxaline sulfonamides | 53-78% | mdpi.com |

| Quinoxaline sulfonyl chloride | Substituted aromatic amines | Substituted quinoxaline sulfonamides | Good to excellent | mdpi.com |

| 2,3-diphenylquinoxaline-6-sulfonyl chloride | Substituted primary amines | Diphenyl quinoxaline sulfonamides | 69-83% | mdpi.com |

Reaction with Hydrazine Derivatives

This compound can also be reacted with hydrazine and its derivatives to form quinoxaline-5-sulfonyl hydrazides. For instance, 2,3-dichloroquinoxaline-6-morpholyl sulphonamide has been reacted with hydrazine hydrate (B1144303). pjsir.org Another study describes the synthesis of 2-hydrazino-3-hydroxy quinoxaline from 2-chloro-3-hydroxy quinoxaline and hydrazine hydrate. omicsonline.org These sulfonyl hydrazides can serve as intermediates for the synthesis of more complex heterocyclic systems.

Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of quinoxaline sulfonamide synthesis, several green chemistry approaches have been reported. researchgate.netekb.eg

One notable green method involves the reaction of quinoxaline sulfonyl chloride with substituted aromatic amines under solvent-free and catalyst-free conditions. mdpi.comresearchgate.net This approach not only reduces the use of hazardous solvents but also simplifies the work-up procedure, often leading to excellent yields. researchgate.netresearchgate.net

Microwave-assisted synthesis is another green technique that has been successfully applied to the synthesis of quinoxaline sulfonamides. mdpi.com Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. For example, the condensation of o-phenylenediamine (B120857) and oxalic acid dihydrate to form 2,3-quinoxalinedione has been achieved in excellent yield (99%) using microwave radiation. mdpi.com

The use of greener solvents, such as ethanol, has also been explored. For instance, the synthesis of quinoxaline derivatives from o-phenylenediamine and phenacyl bromide has been carried out in ethanol, which is considered a more environmentally benign solvent. nih.gov

Solvent-Free Protocols

Solvent-free reactions represent a cornerstone of green chemistry, minimizing waste and often reducing reaction times and simplifying product purification. Several such protocols have been successfully applied to the synthesis of quinoxaline derivatives.

One prominent approach involves performing reactions under neat conditions, where the reactants themselves form the reaction medium. For instance, the synthesis of quinoxaline sulfonamides has been achieved by reacting quinoxaline sulfonyl chloride with various substituted aromatic amines under neat, ecofriendly conditions. mdpi.com A simple mixing of acetamide (B32628) sulfonyl chlorides with an amine in the presence of sodium bicarbonate at room temperature, without any solvent, has also been reported as a green method for preparing sulfonamides. researchgate.net

Microwave irradiation is frequently coupled with solvent-free conditions to accelerate reactions. The synthesis of various quinoxalines has been achieved in as little as three minutes by irradiating a solvent-free mixture of 1,2-dicarbonyl compounds and 1,2-diamines, sometimes on a mineral support like acidic alumina (B75360). scispace.com This method's high efficiency (90-97% yields) and simple work-up, often just a water wash and filtration, make it an excellent alternative for pollution prevention. scispace.com

The use of solid-supported catalysts under solvent-free conditions is another effective strategy. Nano SbCl5.SiO2 has been employed as an efficient, heterogeneous catalyst for synthesizing quinoxaline derivatives from 1,2-diamines and 1,2-dicarbonyl compounds at room temperature in the absence of a solvent. researchgate.net Similarly, nano-BF3·SiO2 has been used for quinoxaline synthesis under solvent-free conditions at room temperature, sometimes enhanced by sonication. rsc.org

Table 1: Examples of Solvent-Free Protocols in Quinoxaline Synthesis

| Catalyst/Support | Reactants | Conditions | Yield | Source(s) |

| Acidic Alumina | Benzil (B1666583), 1,2-diaminobenzene | Microwave (3 min) | 86% | scispace.com |

| None (Polar Paste) | Benzil, 1,2-diaminobenzene | Microwave (3 min) | 97% | scispace.com |

| Nano SbCl₅·SiO₂ | 1,2-diamines, 1,2-dicarbonyls | Room Temperature | High | researchgate.net |

| Nano-BF₃·SiO₂ | 1,2-diamines, 1,2-dicarbonyls | Room Temperature / Sonication | 82-96% | rsc.org |

| SiO₂ nanoparticles | 1,2-diamines, 1,2-dicarbonyls | Room Temperature | 76-92% | rsc.org |

Catalyst-Free Conditions

While many quinoxaline syntheses rely on catalysts to proceed efficiently, several methods have been developed that operate under catalyst-free conditions, simplifying procedures and avoiding potential product contamination with metal residues.

An efficient, catalyst-free procedure for synthesizing quinoxalines involves the reaction of o-phenylene diamine and 2-bromoacetophenones in ethanol. researchgate.net Another reported method describes the synthesis of quinoxalines from 1,2-diamines and α-diketones under both solvent-free and catalyst-free conditions, utilizing microwave irradiation to drive the reaction. nih.gov

However, the feasibility of catalyst-free reactions can be highly dependent on the specific substrates and conditions. For example, a study examining the condensation of o-phenylenediamine and benzil in toluene (B28343) at room temperature found no product formation after two hours in the absence of a catalyst, highlighting the practical necessity of a catalyst for that particular transformation. nih.gov In contrast, the subsequent derivatization of quinoxaline sulfonyl chloride to form sulfonamides can often proceed efficiently without a catalyst, relying on the inherent reactivity of the starting materials. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields, cleaner reactions, and dramatically reduced reaction times compared to conventional heating methods. This is particularly true for the synthesis of quinoxaline and its derivatives.

A novel microwave-assisted methodology for synthesizing 2,3-disubstituted quinoxalines from 2,3-dichloroquinoxaline (B139996) and various nucleophiles requires a reaction time of only 5 minutes at 160°C, proceeding without a metal catalyst and in a solvent-free environment. udayton.edudoaj.org This approach offers significant advantages over traditional methods that often require long reaction times and complex catalysts. udayton.edu For example, the synthesis of quinoxaline-6-sulfonyl chloride has been achieved in excellent yield (99%) via microwave irradiation. mdpi.com

The combination of microwave energy with solvent-free conditions on mineral supports like acidic alumina has proven highly effective, affording quinoxaline derivatives in yields of 80-86% in just three minutes. scispace.com Even when a solvent is used, microwave assistance can be beneficial. A method for synthesizing coumarin-fused dihydroquinolines utilizes microwave-assisted multicomponent reactions in water, an environmentally benign solvent. rsc.org

Table 2: Comparison of Microwave-Assisted Synthesis vs. Conventional Methods for Quinoxaline Synthesis

| Parameter | Microwave-Assisted Synthesis | Conventional Literature Methodologies | Source |

| Reaction Time | 5 minutes | 30+ minutes | udayton.edu |

| Solvent | Solvent-free | Often requires hazardous/expensive solvents | udayton.edu |

| Catalyst | Often catalyst-free | Frequently requires metal catalysts | doaj.org |

| Environment | Reduced waste, lower energy consumption | Higher environmental burden | udayton.edu |

Nanocatalysis in Quinoxaline Synthesis

The use of nanocatalysts is a rapidly growing field in organic synthesis, offering advantages such as high surface area, enhanced reactivity, and often, the ability to be recovered and reused, which aligns with the principles of green chemistry. researchgate.net Various nanocatalysts have been developed for the efficient synthesis of quinoxalines.

Silica-based nanocatalysts are particularly notable. Nano SbCl5.SiO2 has been demonstrated as a highly efficient catalyst for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds at room temperature under solventless conditions. researchgate.net Similarly, nano-BF3·SiO2, a noncorrosive and eco-friendly solid acid, effectively catalyzes the reaction under solvent-free conditions. rsc.org Silica nanoparticles (SiO2 NPs) have also been used, providing good to excellent yields at room temperature. rsc.org

Transition metal-based nanocatalysts are also widely employed. Magnetite (Fe3O4) nanoparticles serve as a green, reusable nanocatalyst that can be easily separated from the reaction mixture using an external magnet. researchgate.net Cobalt nanoparticles, either supported on materials like mesoporous SBA-15 or as part of a composite like Ni@Co3O4, have shown excellent activity and stability, allowing for reuse over multiple cycles without significant loss of catalytic performance. rsc.org

Table 3: Selected Nanocatalysts for Quinoxaline Synthesis

| Nanocatalyst | Conditions | Reaction Time | Yield (%) | Reusability | Source(s) |

| SiO₂ nanoparticles | Solvent-free, rt | 5–25 min | 76–92 | - | rsc.org |

| Nano-BF₃·SiO₂ | Solvent-free, rt or sonication | - | 82–96 | Yes | rsc.org |

| Nano SbCl₅·SiO₂ | Solvent-free, rt | - | High | Yes | researchgate.net |

| Co nanoparticles on SBA-15 | Mild conditions | - | Excellent | At least 10 times | rsc.org |

| Fe₃O₄ nanoparticles | Mild conditions | Short | High | Up to 5 times | researchgate.net |

Multicomponent Reactions in Quinoxaline Derivatization

Multicomponent reactions (MCRs), in which three or more reactants combine in a one-pot process to form a single product, are a highly efficient tool for building molecular complexity. researchgate.net They offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. MCRs have been ingeniously applied to the synthesis of diverse quinoxaline derivatives. mdpi.com

These reactions allow for the direct C-H functionalization of the quinoxaline core, enabling the one-pot introduction of a wide array of functional groups. mdpi.com For example, a three-component reaction using o-phenylenediamines, aryl ketones, and elemental sulfur provides access to quinoxaline-2-thiones, which are valuable synthetic intermediates. thieme-connect.com This method is operationally simple, scalable, and tolerates a wide range of functional groups on the aryl ketone and o-phenylenediamine starting materials. thieme-connect.com

Other MCRs have been developed to synthesize different classes of derivatives, such as (E)-quinoxalin-2(1H)-ones oximes from the reaction of quinoxalin-2(1H)-ones, a ketone, and tert-butyl nitrite. mdpi.com The power of MCRs also extends to the construction of fused heterocyclic systems. A microwave-assisted MCR of 4-hydroxycoumarin, aldehydes, and aromatic amines has been developed to produce coumarin-fused dihydroquinolines and quinolines. rsc.org These approaches are central to diversity-oriented synthesis, enabling the rapid generation of libraries of complex molecules for applications in medicinal chemistry and materials science. mdpi.comresearchgate.net

Reactivity and Derivatization Studies of Quinoxaline 5 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The sulfonyl chloride group (-SO₂Cl) of quinoxaline-5-sulfonyl chloride is highly susceptible to nucleophilic attack, leading to the formation of various important classes of compounds.

Formation of Sulfonamides

The reaction of this compound with primary and secondary amines is a cornerstone of its chemistry, yielding quinoxaline-5-sulfonamide derivatives. This reaction is a key step in drug discovery, as sulfonamides are a well-established class of pharmacologically active compounds. mdpi.com The reaction is typically carried out in a suitable solvent like 1,4-dioxane (B91453) at room temperature.

The nucleophilicity of the amine plays a crucial role in the reaction rate. For instance, aniline (B41778) derivatives bearing electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃), exhibit enhanced reactivity due to the increased nucleophilicity of the nitrogen atom. mdpi.com Conversely, aromatic amines with electron-withdrawing groups react more slowly. mdpi.com

A variety of amines have been successfully employed in the synthesis of quinoxaline-5-sulfonamides, leading to a diverse library of compounds with potential biological activities, including anticancer and antibacterial properties. nih.gov For example, the reaction with pyrrolidine (B122466) produces N-pyrrolidinylquinoxaline-5-sulfonamide with a high yield of 88%.

Table 1: Examples of Sulfonamide Derivatives from this compound

| Amine Reactant | Resulting Sulfonamide | Reference |

| Pyrrolidine | N-pyrrolidinylquinoxaline-5-sulfonamide | |

| Aniline Derivatives | Substituted N-phenylquinoxaline-5-sulfonamides | mdpi.com |

| Acetylene-containing Amines | Acetylenic quinoline-5-sulfonamide (B3425427) derivatives | nih.gov |

The synthesis of these sulfonamide derivatives has been explored using various methodologies, including conventional synthesis and green chemistry approaches. For instance, a facile and efficient solvent- and catalyst-free protocol has been reported for the synthesis of certain quinoxaline (B1680401) sulfonamide derivatives. researchgate.net

Formation of Sulfonohydrazides

This compound reacts with hydrazine (B178648) hydrate (B1144303) to produce the corresponding quinoxaline-5-sulfonohydrazide. amazonaws.com This reaction is typically performed in a solvent like methanol. amazonaws.com The resulting sulfonohydrazides are valuable intermediates for the synthesis of further derivatives, such as hydrazones, which have shown promising antibacterial activities. amazonaws.com

For example, quinoxaline-6-sulfonohydrazide has been synthesized and subsequently reacted with various aromatic aldehydes and ketones to yield a series of hydrazone derivatives. amazonaws.com These compounds demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. amazonaws.com

Table 2: Synthesis of Quinoxaline-6-sulfonohydrazones

| Reactant with Quinoxaline-6-sulfonohydrazide | Resulting Hydrazone Derivative | Reference |

| Aromatic Aldehydes | N-(E)-(arylmethylideneamino)-6-(quinoxaline-2,3-(1H,4H)-dione)sulfonamides | amazonaws.com |

| Isatin | N-(E)-(2-oxoindolin-3-ylideneamino)-6-(quinoxaline-2,3-(1H,4H)-dione)sulfonamide | amazonaws.com |

| Acetophenone | N-(E)-(1-phenylethylideneamino)-6-(quinoxaline-2,3-(1H,4H)-dione)sulfonamide | amazonaws.com |

Formation of Sulfonates

The reaction of this compound with alcohols or phenols in the presence of a base, such as pyridine, leads to the formation of sulfonate esters. researchgate.net This reaction provides a route to a different class of quinoxaline derivatives with potential applications in various fields.

For instance, the reaction of 2,3-diphenylquinoxaline-7-sulfonyl chloride with various phenols and aldehydes containing hydroxyl groups has been reported to yield the corresponding sulfonate esters. researchgate.netjddtonline.info These reactions are often carried out by heating the reactants in a suitable solvent. researchgate.net

Functionalization Strategies for the Quinoxaline Core

Beyond the reactivity of the sulfonyl chloride group, the quinoxaline core itself can be functionalized to introduce new chemical entities and to modulate the electronic properties of the molecule.

Introduction of Heterocyclic Moieties

The quinoxaline scaffold can be elaborated by the introduction of other heterocyclic rings, leading to hybrid molecules with potentially enhanced biological activities. nih.gov This can be achieved through various synthetic strategies. For example, the quinoxaline core can participate in cyclization reactions to form fused heterocycles. A notable example is the reaction with hydrazine derivatives to form pyrazolo[1,5-a]quinoxalines.

Another approach involves the functionalization of a pre-formed quinoxaline derivative. For instance, the reaction of 2,3-dichloroquinoxaline (B139996) with a variety of sulfur and nitrogen nucleophiles has been used to synthesize a range of 2,3-disubstituted quinoxalines, including those bearing other heterocyclic rings. nih.gov

Modifications for Tunable Electronic Properties

The electronic properties of quinoxaline derivatives can be finely tuned by introducing various functional groups onto the quinoxaline ring system. nih.govnih.gov This is particularly relevant for applications in materials science, such as in organic field-effect transistors (OFETs) and other electronic devices. nih.gov

By strategically adding electron-donating or electron-withdrawing groups, researchers can control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's electron-transporting or hole-transporting capabilities. nih.gov For example, the introduction of electron-withdrawing groups can lower the LUMO energy level, making the material a better electron acceptor. nih.gov Conversely, electron-donating groups can raise the HOMO energy level. These modifications allow for the rational design of quinoxaline-based materials with tailored electronic and photophysical properties for specific applications. nih.govnih.gov

Mechanistic Investigations and Kinetic Analyses of Derivatization Processes

The derivatization of this compound predominantly involves nucleophilic substitution at the sulfonyl group, a reaction of significant interest in the synthesis of various biologically active sulfonamides. The mechanism and kinetics of these transformations are influenced by several factors, including the nature of the nucleophile, solvent polarity, and the electronic properties of the quinoxaline ring itself.

The generally accepted mechanism for the reaction of this compound with primary and secondary amines proceeds through a two-step process. The initial step involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate. The subsequent step is the rate-determining departure of the chloride ion, resulting in the formation of the stable sulfonamide product.

Computational studies and experimental observations of analogous compounds, such as quinoxaline-6-sulfonyl chloride, support this proposed mechanism. These investigations suggest that the sulfonyl chloride group acts as a strong electron-withdrawing moiety, which enhances the electrophilicity of the sulfur atom. The reaction is often accelerated in polar aprotic solvents, which can stabilize the charged tetrahedral intermediate.

The rate of derivatization is significantly influenced by the electronic nature of the nucleophile. Studies on the synthesis of various quinoxaline sulfonamides have shown that aromatic amines bearing electron-donating groups (EDG), such as methoxy (-OCH₃) or methyl (-CH₃), react more rapidly than those with electron-withdrawing groups (EWG). mdpi.com For instance, reactions with EDG-substituted anilines can proceed to completion in as little as 3 to 10 minutes, affording high yields of the corresponding sulfonamides. mdpi.com Conversely, aromatic amines with strong electron-withdrawing groups, like a nitro (-NO₂) group, may not react under similar conditions. mdpi.com This is attributed to the increased nucleophilicity of the amine when substituted with electron-donating groups.

While specific kinetic data such as rate constants and activation energies for the derivatization of this compound are not extensively reported in the literature, the qualitative impact of substituents on reaction rates is well-documented. The principles of Hammett plots, which correlate reaction rates with substituent electronic effects, can be applied to understand these trends. A positive rho (ρ) value in a Hammett plot for this type of reaction would indicate the buildup of negative charge in the transition state of the rate-determining step, consistent with the departure of the chloride ion.

In the context of biological applications, the interaction of quinoxaline sulfonamide derivatives with their target enzymes has been investigated through computational docking studies. For example, in the case of carbonic anhydrase inhibitors based on a quinoxaline 1,4-dioxide scaffold, the sulfonamide group coordinates with a crucial Zn²⁺ ion in the enzyme's active site. nih.gov The binding energies for these interactions have been calculated, providing quantitative insight into the stability of the enzyme-inhibitor complex. nih.gov

Table 1: Influence of Amine Substituents on the Derivatization of Quinoxaline Sulfonyl Chloride

| Substituent Type on Amine | Relative Reaction Rate | Typical Reaction Time | Product Yield | Reference |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Fast | 3-10 minutes | High | mdpi.com |

| Electron-Withdrawing (e.g., -NO₂) | Very Slow / No Reaction | Not specified | Low to none | mdpi.com |

Table 2: Calculated Binding Energies of Quinoxaline Sulfonamide Derivatives with Carbonic Anhydrase IX

| Compound | Substituent Position | Binding Energy (ΔGbind, kcal/mol) | Reference |

| Isomer 1 | 7-sulfonamide | -8.2 | nih.gov |

| Isomer 2 | 6-sulfonamide | -5.9 | nih.gov |

Advanced Applications of Quinoxaline 5 Sulfonyl Chloride Derivatives in Medicinal Chemistry

Antimicrobial Research

Quinoxaline-5-sulfonyl chloride derivatives have shown considerable promise in the fight against microbial infections. Their activity spans across different types of microorganisms, including bacteria and fungi, and they have also been investigated for their potential against Mycobacterium tuberculosis.

Antibacterial Activity

The antibacterial potential of quinoxaline-5-sulfonamide derivatives has been extensively studied against a wide array of both Gram-positive and Gram-negative bacteria.

Numerous studies have highlighted the efficacy of this compound derivatives against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, a series of quinoxaline (B1680401) sulfonamide derivatives demonstrated significant antibacterial activity, with some compounds showing zones of inhibition comparable to standard antibiotics mdpi.commdpi.com. Another study reported that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections bldpharm.comnih.govrsc.org. The minimum inhibitory concentration (MIC) values for some of these compounds were found to be in the low microgram per milliliter range, indicating their high potency bldpharm.comnih.govrsc.org.

The following table summarizes the antibacterial activity of selected quinoxaline-5-sulfonamide derivatives against Gram-positive bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Quinoxaline Sulfonamide 67 | S. aureus | 14 | - | mdpi.commdpi.com |

| Quinoxaline Sulfonamide 67 | B. pimilis | 14 | - | mdpi.com |

| Quinoxaline Sulfonamide 68 | S. aureus | 13 | - | mdpi.commdpi.com |

| Quinoxaline Sulfonamide 68 | B. pimilis | 14 | - | mdpi.com |

| Quinoxaline Sulfonamide 74 | S. aureus | 15 | - | mdpi.com |

| Quinoxaline Sulfonamide 75 | S. aureus | 14 | - | mdpi.com |

| Quinoxaline Sulfonamide 82 | S. aureus | 18 | - | mdpi.com |

| Quinoxaline Derivative | MRSA | - | 1-8 | bldpharm.comnih.govrsc.org |

The antibacterial spectrum of this compound derivatives also extends to Gram-negative bacteria, including notorious pathogens like Escherichia coli and Pseudomonas aeruginosa. Research has shown that specific structural modifications to the quinoxaline-5-sulfonamide scaffold can lead to enhanced activity against these challenging bacteria mdpi.comnih.govnih.gov. For example, certain synthesized derivatives displayed significant zones of inhibition against E. coli mdpi.commdpi.com.

The table below presents the antibacterial activity of representative quinoxaline-5-sulfonamide derivatives against Gram-negative bacterial strains.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Quinoxaline Sulfonamide 67 | E. coli | 16 | - | mdpi.commdpi.com |

| Quinoxaline Sulfonamide 68 | E. coli | 15 | - | mdpi.com |

| Quinoxaline Sulfonamide 74 | E. coli | 10 | - | mdpi.com |

| Quinoxaline Sulfonamide 81 | P. vulgaries | 30 | - | mdpi.com |

| Quinoxaline Sulfonamide 81 | Enterobacteria | 24 | - | mdpi.com |

| Quinoxaline Sulfonamide 82 | V. cholorie | 16 | - | mdpi.com |

| Quinoxaline Sulfonamide 82 | E. coli | 16 | - | mdpi.com |

| Quinoxaline Sulfonamide 82 | P. vulgaries | 16 | - | mdpi.com |

Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound have been explored for their antifungal potential. Studies have shown that some of these compounds exhibit inhibitory activity against various fungal species, including Aspergillus niger and Candida albicans mdpi.comnih.govnih.govkuleuven.be. For instance, a particular quinoxaline sulfonamide derivative demonstrated a significant zone of inhibition against A. niger and Penicillium notatum nih.gov. Another study reported the EC50 values of novel quinoxaline derivatives against the plant pathogenic fungus Rhizoctonia solani, indicating their potential for broader applications in controlling fungal growth rsc.org.

The antifungal activity of selected quinoxaline-5-sulfonamide derivatives is summarized in the following table.

| Compound | Fungal Strain | Zone of Inhibition (mm) | EC50 (µg/mL) | Reference |

| Quinoxaline Sulfonamide 67 | A. niger | 17 | - | nih.gov |

| Quinoxaline Sulfonamide 67 | P. notatum | 17 | - | nih.gov |

| Quinoxaline Sulfonamide 68 | A. niger | 12 | - | nih.gov |

| Quinoxaline Derivative 5j | R. solani | - | 8.54 | rsc.org |

| Quinoxaline Derivative 5t | R. solani | - | 12.01 | rsc.org |

| Pentacyclic Compound 10 | C. albicans | - | 16 | mdpi.com |

| Pentacyclic Compound 10 | A. flavus | - | 16 | mdpi.com |

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has necessitated the search for new and effective antitubercular agents. This compound derivatives have been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several studies have reported promising results, with some derivatives exhibiting low MIC values against the H37Rv strain of M. tuberculosis nih.govnih.gov. These findings suggest that the quinoxaline-5-sulfonamide scaffold could be a valuable starting point for the development of novel antitubercular drugs.

The table below showcases the antitubercular activity of some quinoxaline derivatives.

| Compound | Bacterial Strain | MIC (µM) | Reference |

| Compound 21 | M. tuberculosis | 1.6 | nih.gov |

| Compound 18 | M. tuberculosis | 1.6 | nih.gov |

| Compound T-018 | M. tuberculosis H37Rv | 0.15 µg/mL | nih.gov |

| Compound T-022 | M. tuberculosis H37Rv RR | - | nih.gov |

| Compound T-088 | M. tuberculosis H37Rv RR | - | nih.gov |

Anticancer and Antitumor Research

The quest for more effective and less toxic cancer therapies has led to the exploration of various chemical entities, including derivatives of this compound. These compounds have demonstrated significant anticancer and antitumor activities against a range of human cancer cell lines.

Research has shown that certain quinoxaline-5-sulfonamide derivatives can inhibit the proliferation of cancer cells at micromolar concentrations mdpi.comnih.govnih.gov. For instance, a study on a series of novel 1,3-dithiolo[4,5-b]quinoxaline derivatives incorporating a sulfonamide moiety revealed potent antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231) nih.gov. Some of these compounds exhibited IC50 values in the low micromolar range, comparable to the standard anticancer drug doxorubicin nih.gov. Furthermore, investigations into the mechanism of action have suggested that some of these derivatives can induce apoptosis (programmed cell death) in cancer cells and arrest the cell cycle at specific phases nih.gov. Another study highlighted a quinoxaline sulfonamide derivative with potent antitumor activity against a liver carcinoma cell line, with an IC50 value of 0.5 µg/mL mdpi.com.

The following table provides a summary of the anticancer activity of selected quinoxaline-5-sulfonamide derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 12 | MCF-7 (Breast) | 3.82 | nih.gov |

| Derivative 12 | MDA-MB-231 (Breast) | 2.26 | nih.gov |

| Compound 99 | Liver Carcinoma | 0.5 µg/mL | mdpi.com |

| Compound 100 | Liver Carcinoma | 4.75 µg/mL | mdpi.com |

| Compound 101 | Liver Carcinoma | 6.79 µg/mL | mdpi.com |

| Compound 7h | Various Cancer Cell Lines | 1.3 - 2.1 | |

| Compound 7e | MCF-7 (Breast) - Hypoxia | 0.9 | |

| Compound 7e | MCF-7 (Breast) - Normoxia | 4.0 | |

| Compound 4b | A549 (Lung) | 11.98 | nih.gov |

| Compound 4m | A549 (Lung) | 9.32 | nih.gov |

Cytotoxic Activity against Tumor Cell Lines

Derivatives of this compound have shown significant cytotoxic effects against various human cancer cell lines. For instance, certain 6,7-modified-5,8-quinoxalinedione derivatives and heterocyclic quinoxaline derivatives have been evaluated for their in vitro cytotoxicity against human lung adenocarcinoma (PC-14), human gastric adenocarcinoma (MKN 45), and human colon adenocarcinoma (colon 205) cells. nih.gov One particular compound, Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione, demonstrated marked cytotoxicity against MKN 45 cells, with an IC50 value of 0.073 microM, which was more potent than the standard anticancer drugs adriamycin (IC50 = 0.12 microM) and cis-platin (IC50 = 2.67 microM). nih.gov

Furthermore, a series of new 6-chloroquinoxaline derivatives were designed and synthesized as potential VEGFR-2 inhibitors and tested for their cytotoxic activities against HCT-116 (human colon carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines. ekb.eg Notably, one of these compounds exhibited greater cytotoxic activity against both HCT-116 (IC50 6.18 μM) and MCF-7 (IC50 5.11μM) cell lines compared to the reference drug doxorubicin (HCT-116 IC50 9.27 μM and MCF-7 IC50 7.43 μM). ekb.eg Another study synthesized twenty-six quinoxaline derivatives and assessed their activity against human non-small-cell lung cancer cells (A549). Two compounds, 4b and 4m, showed anticancer activity with IC50 values of 11.98 ± 2.59 μM and 9.32 ± 1.56 μM, respectively, comparable to the clinical anticancer drug 5-fluorouracil (IC50 = 4.89 ± 0.20 μM). nih.govrsc.org

N-Phenyl- researchgate.nettandfonline.comsphinxsai.comtriazolo[4,3-a]quinoxaline-1-sulfonamide derivatives have also been investigated for their cytotoxic effects on MCF-7, HeLa (cervical carcinoma), A549, and IMR32 (neuroblastoma) cell lines, with one derivative showing higher activity than the standard drug Etoposide. mdpi.com

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 | 0.073 | nih.gov |

| 6-chloroquinoxaline derivative (Compound 6) | HCT-116 | 6.18 | ekb.eg |

| 6-chloroquinoxaline derivative (Compound 6) | MCF-7 | 5.11 | ekb.eg |

| Quinoxaline derivative (Compound 4b) | A549 | 11.98 ± 2.59 | nih.govrsc.org |

| Quinoxaline derivative (Compound 4m) | A549 | 9.32 ± 1.56 | nih.govrsc.org |

Inhibition of Kinase Activity

Quinoxaline derivatives are recognized as a crucial foundation for anticancer medications due to their capacity to act as protein kinase inhibitors. ekb.eg They have been identified as selective ATP-competitive inhibitors for a multitude of kinases. nih.govekb.eg These include key players in cancer progression such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), proto-oncogene tyrosine-protein kinase (Src), c-Met proto-oncogene (c-Met kinase), epidermal growth factor receptor (EGFR), Janus kinase receptor (JAK-2), FMs-related tyrosine kinase 3 (FLT-3), and cyclin-dependent kinases (CDK1, 2, 4, 6). ekb.egnih.govekb.eg The inhibition of these kinases can disrupt signaling pathways that are essential for tumor growth, proliferation, and angiogenesis. For instance, a series of new quinoxaline-based scaffolds bearing amide, sulphonamide, and urea (B33335) moieties were designed and evaluated for their inhibitory activity against VEGFR-2, with one compound displaying an IC50 value of 10.27 µM. nih.gov

Apoptosis Induction Mechanisms

In addition to their cytotoxic effects, quinoxaline derivatives have been found to induce apoptosis, a programmed cell death, in cancer cells. nih.gov One of the mechanisms by which these compounds exert their anticancer activity is through the disruption of the cell cycle. For example, a specific quinoxaline derivative was shown to cause cell cycle arrest at the G2/M phase in HCT116 cells. nih.gov

Further investigation into the apoptotic pathway revealed that these derivatives can modulate the expression of key regulatory proteins. A study on a potent 1,3-dithiolo[4,5-b]quinoxaline derivative in MCF-7 breast cancer cells showed a significant increase in apoptosis compared to control cells. nih.gov This compound was found to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic proteins Bax and p53. nih.gov Another study confirmed that a synthesized quinoxaline derivative effectively induced apoptosis in A549 lung cancer cells through mitochondrial- and caspase-3-dependent pathways. rsc.org

Topoisomerase II α/β Poisoning

Certain quinoxaline derivatives have been identified as topoisomerase II poisons, which are agents that interfere with the action of topoisomerase II enzymes, leading to DNA damage and cell death. Chloroquinoxaline sulfonamide (CQS), also known as NSC 339004, has been identified as a poison for both topoisomerase IIα and topoisomerase IIβ. nih.govresearchgate.net This compound is active against both murine and human solid tumors. nih.govresearchgate.net The mechanism of topoisomerase II poisoning by CQS is notable in that its detection is highly dependent on the protein denaturant used in the assay, being more readily detectable with strong chaotropic agents than with the commonly used SDS. nih.govresearchgate.net

Antiviral Research

The quinoxaline scaffold is a key component in the development of new antiviral agents. rsc.orgresearcher.lifenih.gov Derivatives of quinoxaline have demonstrated a broad spectrum of antiviral activities. For example, 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-(2,3-b) quinoxaline has shown high activity against the Herpes Simplex Virus (HSV). core.ac.uk Another derivative was found to be a potent inhibitor of both HIV-1 reverse transcriptase (RT) activity and HIV-1 replication in tissue cultures. core.ac.uk Furthermore, a library of quinoxaline derivatives has been investigated for their ability to disrupt the interaction between double-stranded RNA and the non-structural protein 1 of influenza A (NS1A), which could lead to the development of new anti-influenza drugs. core.ac.uk

Anti-inflammatory Research

This compound derivatives, particularly quinoxaline sulfonamides, have been a focus of anti-inflammatory research. mdpi.comijpras.com Various N-substituted sulfonamide derivatives of quinoxaline have been synthesized and screened for their anti-inflammatory activity. ijpras.com In one study, the anti-inflammatory effects were evaluated using the carrageenan-induced rat paw edema method. sphinxsai.comijpras.com The results showed that some of the synthesized derivatives possessed anti-inflammatory activity, with percent inhibition of edema ranging from 2.25% to 22.95%. sphinxsai.com Another study reported that synthesized quinoxaline sulfonamide derivatives exhibited anti-inflammatory activity with an inhibition of edema in the range of 1.17–4.04%. mdpi.com The anti-inflammatory properties of quinoxalines are attributed to their ability to inhibit the expression of several inflammatory modulators, including cyclooxygenase, cytokines, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov

| Derivative Type | Percent Inhibition of Edema | Reference |

|---|---|---|

| N-substituted sulfonamide derivatives | 2.25% - 22.95% | sphinxsai.com |

| Quinoxaline sulfonamide derivatives | 1.17% - 4.04% | mdpi.com |

Antidiabetic Research via Enzyme Inhibition

In the field of antidiabetic research, this compound derivatives have been investigated for their ability to inhibit key enzymes involved in carbohydrate metabolism. A series of quinoxaline-sulfonamide derivatives were synthesized and evaluated for their potential to inhibit α-glucosidase and α-amylase. researchgate.net These derivatives displayed a range of inhibitory activity, with percentages of inhibition between 28.95 ± 0.04% and 75.36 ± 0.01% for α-glucosidase, and between 24.34 ± 0.01% and 63.09 ± 0.02% for α-amylase. researchgate.net

One bis-sulfonamide quinoxaline derivative was particularly potent, with inhibitory percentages of 75.36 ± 0.01% against α-glucosidase and 63.09 ± 0.02% against α-amylase. researchgate.net Another study focused on novel sPLA2- and α-glucosidase-targeting quinoxaline-based heterocyclic inhibitors. One compound from this series was identified as a potent sPLA2 inhibitor with an IC50 of 0.0475 µM, while another compound was the most effective inhibitor of α-glucosidase with an IC50 of 0.0953 µM, outperforming the standard drug acarbose. tandfonline.com Furthermore, a study on 1,2,4-triazolo[4,3-a]quinoxaline derivatives revealed that one N-allyl derivative demonstrated significant inhibitory activity against α-amylase and α-glucosidase, with IC50 values of 6.89 ± 0.09 µM and 3.46 ± 0.06 µM, respectively. nih.gov

| Derivative | Enzyme | Inhibition Percentage / IC50 | Reference |

|---|---|---|---|

| bis-sulfonamide quinoxaline derivative | α-glucosidase | 75.36 ± 0.01% | researchgate.net |

| bis-sulfonamide quinoxaline derivative | α-amylase | 63.09 ± 0.02% | researchgate.net |

| Quinoxaline-based heterocyclic inhibitor (Compound 6c) | α-glucosidase | IC50 = 0.0953 µM | tandfonline.com |

| Quinoxaline-based heterocyclic inhibitor (Compound 6a) | sPLA2 | IC50 = 0.0475 µM | tandfonline.com |

| N-allyl- researchgate.nettandfonline.comsphinxsai.comtriazolo[4,3-a]quinoxalin-1-amine | α-glucosidase | IC50 = 3.46 ± 0.06 µM | nih.gov |

| N-allyl- researchgate.nettandfonline.comsphinxsai.comtriazolo[4,3-a]quinoxalin-1-amine | α-amylase | IC50 = 6.89 ± 0.09 µM | nih.gov |

Neuropharmacological Research

Derivatives of this compound have emerged as a significant area of interest in neuropharmacological research due to their potential to modulate key biological targets implicated in various neurological and psychiatric disorders. These compounds have been investigated for their therapeutic promise in conditions such as Alzheimer's disease, anxiety, and depression, demonstrating a range of activities from enzyme inhibition to receptor modulation.

Anti-Alzheimer's Activity via Enzyme Inhibition

A promising strategy in the management of Alzheimer's disease involves the inhibition of enzymes such as acetylcholinesterase (AChE). The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.

Newly synthesized 1,2,4-triazolo[4,3-a]quinoxaline derivatives have been evaluated for their potential as anti-Alzheimer's agents by targeting acetylcholinesterase. mdpi.com These derivatives exhibited a spectrum of inhibitory activity, from low to moderate. mdpi.com Notably, the 1-methyl- mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxaline derivative demonstrated the most significant inhibitory percentage of 44.78 ± 0.01% when compared to the standard drug donepezil, which showed an inhibitory percentage of 67.27 ± 0.60%. mdpi.com

In another study, a series of quinoxaline-sulfonamide derivatives were synthesized and assessed for their in vitro acetylcholinesterase inhibitory effects. mdpi.com While the designed derivatives generally showed weak to moderate activity, the sulfonamide-quinoxaline derivative, identified as compound 3, was the most active, with an inhibitory percentage of 41.92 ± 0.02%. mdpi.com

Furthermore, research into multi-target quinoxaline derivatives has identified compounds with potent inhibitory activity against acetylcholinesterase, with IC50 values ranging from 0.077 to 50.080 µM. nih.gov Some of these derivatives also exhibited inhibitory activity against butyrylcholinesterase (BChE), with IC50 values between 14.91 to 60.95 µM. nih.gov The dual inhibition of both AChE and BACE-1 (beta-site amyloid precursor protein cleaving enzyme 1) has also been observed in certain quinoxaline derivatives. nih.govnih.gov For instance, compound 4f was found to have an IC50 value of 0.026 ± 0.001 µM against AChE and 0.125 ± 0.005 µM against BACE-1. nih.gov

| Compound | Inhibitory Percentage (%) | IC50 Value (µM) | Reference Compound | Reference Inhibitory Percentage (%) / IC50 Value (µM) |

|---|---|---|---|---|

| 1-methyl- mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxaline derivative | 44.78 ± 0.01 | - | Donepezil | 67.27 ± 0.60 |

| Sulfonamide-quinoxaline derivative (compound 3) | 41.92 ± 0.02 | - | Donepezil | 67.27 ± 0.60 |

| Quinoxaline derivatives (range) | - | 0.077 - 50.080 | - | - |

| Compound 4f | - | 0.026 ± 0.001 | - | - |

Anxiolytic and Antidepressant Activities

The therapeutic potential of quinoxaline derivatives extends to the treatment of anxiety and depression. A series of novel C2,C3-quinoxaline derivatives were synthesized and evaluated for their anxiolytic effects using in vivo models such as the elevated plus maze (EPM), open field (OF), and light-dark box (LDB) tests. researchgate.net In the EPM test, compounds 2a, 2b, 2c, and 4b demonstrated notable anxiolytic activity. researchgate.net Compound 2b, identified as 2-(2-{[3-(4-tert-butylphenyl)quinoxaline-2-yl]methyl}-4,5-dimethoxyphenyl)-N-methylethan-1-amine hydrochloride, was found to be the most active in the LDB test. researchgate.net The study also noted that only compound 2c had an impact on the locomotor activity of the rodents in the OF test. researchgate.net

In a separate study, the anxiolytic and antidepressant effects of 6-nitro-2(1H)-quinoxalinone (NQu) and 2(1H)-quinoxalinone (Qu) were investigated. At a higher dose, the NQu compound, which has an electron-withdrawing nitro group, exhibited both anxiolytic and antidepressant properties. In contrast, the Qu compound showed a strong antidepressant effect but lacked anxiolytic activity at the tested doses. Interestingly, when co-administered at lower, individually ineffective doses, NQu and Qu produced a synergistic anxiolytic-like effect.

Furthermore, the pharmacological profile of five quinoxaline derivatives as 5-HT3 receptor antagonists has been reported. All the tested compounds were able to antagonize the effect of a selective 5-HT3 receptor agonist. This is significant as 5-HT3 receptor antagonists are known to have applications in managing conditions like chemotherapy-induced nausea and vomiting, and also possess anxiolytic potential.

Other Biological Activities

Beyond their applications in neuropharmacology, derivatives of this compound have demonstrated a wide range of other biological activities, including antimalarial, antioxidant, and antithrombotic effects.

Antimalarial Activity

Quinoxaline derivatives have shown promise as potent agents against malaria, a disease caused by Plasmodium parasites. In one study, quinoxaline-based anti-schistosomal compounds were evaluated for their activity against Plasmodium falciparum. Several of these compounds exhibited low nanomolar potency against both the 3D7 and multidrug-resistant strains of the parasite. Specifically, a lead anti-schistosomal molecule, compound 22, showed potent activity with an IC50 of 22 nM against the 3D7 strain and 32 nM against the multi-drug resistant Dd2 strain.

Another investigation focused on two synthesized quinoxaline derivatives, compounds I and II, and their in-vivo antimalarial potential in Plasmodium berghei-infected mice. nih.gov Compound I, at doses of 25, 50, and 100 mg/kg, demonstrated significant antimalarial activity, with parasitemia inhibition rates of 68.03%, 65.16%, and 69.75%, respectively. nih.gov

The structural features of quinoxaline derivatives play a crucial role in their anti-plasmodial activity. Structure-activity relationship studies have highlighted the importance of an enone moiety linked to the quinoxaline ring for antimalarial efficacy. nih.gov

| Compound | Target Organism/Strain | Activity/Inhibition |

|---|---|---|

| Compound 22 | P. falciparum 3D7 | IC50 = 22 nM |

| Compound 22 | P. falciparum Dd2 (multi-drug resistant) | IC50 = 32 nM |

| Compound I (25 mg/kg) | P. berghei | 68.03% parasitemia inhibition |

| Compound I (50 mg/kg) | P. berghei | 65.16% parasitemia inhibition |

| Compound I (100 mg/kg) | P. berghei | 69.75% parasitemia inhibition |

Antioxidant Activity

Several studies have highlighted the antioxidant potential of quinoxaline derivatives. The synthesis and antioxidant activity of phenol and aldehyde derivatives of sulfonyl chloride quinoxaline have been investigated. Many of these derivatives displayed comparable antioxidant activity to the standard, Ascorbic acid, when tested using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method.

In another study, the in vitro antioxidant activity of a series of novel quinoxaline derivatives was assessed. The findings revealed that certain quinoxalines and their precursors exhibited a significant scavenging effect on the DPPH radical. This antioxidant property is a key characteristic, as oxidative stress is implicated in the pathophysiology of numerous diseases.

Antithrombotic Activity

Quinoxaline derivatives have also been identified as having potential antithrombotic activity. A review of bioactive quinoxaline-containing sulfonamides lists antithrombotic as one of the many pharmacological activities of this class of compounds. mdpi.com More specifically, research into quinoxaline-based compounds as protease-activated receptor 4 (PAR4) antagonists has shown promise for the prevention of arterial thrombosis. nih.gov

In this research, a lead compound was identified that demonstrated an IC50 of 2 nM against PAR4 activation in platelet-rich plasma and exhibited high selectivity (over 2500-fold) versus the PAR1 receptor. nih.gov This compound also showed robust antithrombotic efficacy with minimal bleeding risk in preclinical models. nih.gov

Antiprotozoal Activity

The quinoxaline scaffold is a recognized pharmacophore in the development of antiprotozoal agents. Quinoxaline-1,4-di-N-oxide (QNO) derivatives, for instance, have demonstrated broad-spectrum antiparasitic potential, showing activity against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. nih.gov Research has indicated that these compounds may exert their effect by inhibiting key parasitic proteins. nih.gov Specifically, various esters of QNO have recorded half-maximal inhibitory concentration (IC50) values superior to the reference drug, metronidazole. nih.gov The fused nih.govmdpi.comnih.govtriazolo[4,3-a]quinoxaline scaffold has also been identified for its potential antiparasitic properties among a wide array of pharmacological activities. mdpi.com While these findings underscore the potential of the broader quinoxaline class in treating protozoal diseases, specific research focusing on the antiprotozoal activity of derivatives synthesized directly from this compound is less documented in the provided sources.

Antiepileptic and Anticonvulsant Activities

The quest for more effective and safer antiepileptic drugs has led to the investigation of various heterocyclic compounds, including quinoxaline derivatives. nih.govmdpi.com These derivatives are explored as potential antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a target for anticonvulsant activity. nih.gov

One study reported the synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride. academicjournals.org A derivative from this synthesis, compound 14 , demonstrated notable anticonvulsant effects in mice, offering protection against convulsions induced by both 1,5-pentamethylenetetrazol and strychnine. academicjournals.org The protective effect of this compound was reported to be superior to that of the standard drug, phenobarbitone sodium (100% vs. 90% protection, respectively). academicjournals.org

Further research into novel sets of quinoxaline derivatives has identified compounds with promising anticonvulsant activity in the pentylenetetrazol-induced seizure model. nih.gov The table below summarizes the median effective dose (ED50) for several of these compounds, compared to the reference drug perampanel. nih.gov

| Compound | ED50 (mg/kg) |

| 24 | 37.50 |

| 28 | 23.02 |

| 32 | 29.16 |

| 33 | 23.86 |

Data sourced from in vivo studies on novel quinoxaline derivatives. nih.gov

Docking studies for these active compounds suggested that their mechanism of action could involve binding to the AMPA receptor. nih.gov Similarly, derivatives of nih.govmdpi.comnih.govtriazolo[4,3-a]quinoxalin-4(5H)-one have been synthesized and evaluated, with some compounds showing significant anticonvulsant properties in both maximal electroshock seizure and chemical-induced seizure models. eurekaselect.com For example, compound 5d (5-hexyl- nih.govmdpi.comnih.govtriazolo[4,3-a]quinoxalin-4(5H)-one) was found to be a potent agent with an ED50 of 27.39 mg/kg and was safer than the commercial drug carbamazepine in the maximal electroshock test. eurekaselect.com

Diuretic Activity

Derivatives of quinoxaline-containing sulfonamides have been investigated for their potential as diuretic agents. mdpi.com Diuretics are therapeutic agents designed to increase the excretion of water and salt from the body and are used to treat conditions such as hypertension, heart failure, and certain kidney diseases. mdpi.com Their mechanism often involves the inhibition of sodium ion re-absorption at different sites within the nephrons of the kidney. mdpi.com

In one line of research, a series of new benzothiazole sulfonamides incorporating a quinoxaline ring system were designed and synthesized. nih.gov These compounds were developed by condensing 2-amino-benzothiazole-6-sulfonic acid amide with chalcones of quinoxaline-2-one. nih.gov The resulting derivatives were evaluated for their in vivo diuretic activity in experimental rats. nih.gov

The study found that one derivative, compound 4c , exhibited excellent diuretic activity, proving to be a more potent agent than the reference drugs acetazolamide and urea. nih.gov The diuretic activity and Lipschitz value for this and other related compounds were quantified, demonstrating a direct proportionality between the two values. mdpi.com Molecular docking studies suggested that these compounds may exert their effect by binding to the active site of the carbonic anhydrase enzyme. nih.gov

The table below details the diuretic activity of several benzothiazole quinoxaline sulfonamide derivatives compared to standard reference drugs. mdpi.com

| Compound | Diuretic Activity Value | Lipschitz Value |

| Derivative 43 | 1.13 | 1.28 |

| Derivative 44 | 0.78 | 0.88 |

| Derivative 45 | 0.56 | 0.63 |

| Acetazolamide (Standard) | 1.00 | N/A |

| Urea (Standard) | 0.88 | N/A |

Data from a comparative study of quinoxaline sulfonamide derivatives. mdpi.com

These findings highlight compound 4c (also referred to as derivative 43) as a promising lead compound for the development of new diuretic drugs. nih.govmdpi.com

Applications of Quinoxaline 5 Sulfonyl Chloride Derivatives in Materials Science

Optoelectronic Materials

Derivatives of quinoxaline (B1680401) have emerged as significant building blocks in the field of optoelectronics, particularly for use in Organic Light-Emitting Diodes (OLEDs) and organic solar cells. nih.govbeilstein-journals.org The inherent electron-deficient character of the quinoxaline ring system makes these compounds suitable for use as electron-transporting materials (ETMs) and as non-fullerene acceptors (NFAs). nih.govbeilstein-journals.org The introduction of a sulfonyl group can further modulate the frontier molecular orbital energy levels, enhancing their performance in electronic devices. beilstein-journals.org

Research has demonstrated that quinoxaline derivatives can be tailored for specific optoelectronic roles. nih.govbeilstein-journals.org Their structural diversity allows for the fine-tuning of energy levels, bandgaps, and charge carrier transport properties to optimize device efficiency. nih.govbeilstein-journals.org For instance, quinoxaline-based materials have been successfully incorporated as electron-transporting layers in OLEDs, contributing to improved device performance metrics such as maximum luminance (Lmax), luminous efficiency (LEmax), and external quantum efficiency (EQEmax). nih.govbeilstein-journals.org

Table 1: Performance of Select Quinoxaline Derivatives in Optoelectronic Devices

| Material/Device Structure | Max Luminance (cd/m²) | Max Luminous Efficiency (cd/A) | Max External Quantum Efficiency (%) | Turn-on Voltage (V) |

| DMAC-TTPZ based OLED | 36,480 | 34.6 | 15.3 | Not Specified |

| PXZ-TTPZ based OLED | Not Specified | 41.0 | 14.1 | Not Specified |

| PTZ-TTPZ based OLED | Not Specified | 29.5 | 10.3 | Not Specified |

| 4DMAC-TPPQ based SP-OLED | Not Specified | Not Specified | 0.3 | Not Specified |

| 4PXZ-TPPQ based SP-OLED | Not Specified | Not Specified | 0.04 | Not Specified |

| Data sourced from multiple studies for comparison. st-andrews.ac.ukrsc.org |

Luminescent Materials

Quinoxaline derivatives are noted for their significant potential as luminescent materials and chromophores. nih.govbeilstein-journals.org Their applications extend to sensors and electrochromic devices. nih.govbeilstein-journals.org The photophysical properties of these compounds, such as their photoluminescence quantum yields (PLQYs) and emission wavelengths, can be controlled through synthetic modifications. rsc.orgresearchgate.net

For example, donor-acceptor type molecules incorporating a quinoxaline-derived acceptor have been designed to produce efficient yellow and red emission. rsc.org Research into a pyrazino[2,3-g]quinoxaline (B3350192) (PQ) acceptor, a type of extended quinoxaline, paired with strong donor molecules like dimethylacridine (DMAC) and phenoxazine (B87303) (PXZ), has resulted in materials that emit in the deep-red to near-infrared (NIR) spectrum. st-andrews.ac.uk Specifically, the 4DMAC-TPPQ derivative emits at 650 nm and 4PXZ-TPPQ emits at 762 nm in a toluene (B28343) solvent. st-andrews.ac.uk Other quinoxaline-based compounds have been developed to achieve high PLQYs with blue emission. researchgate.net

Table 2: Luminescent Properties of Various Quinoxaline-Based Derivatives

| Compound | Emission Wavelength (λem) | Photoluminescence Quantum Yield (PLQY) |

| DMAC-QCN | Not Specified | High |

| PXZ-QCN | Not Specified | High |

| 4DMAC-TPPQ (in toluene) | 650 nm | Not Specified |

| 4PXZ-TPPQ (in toluene) | 762 nm | Not Specified |

| DAc-C1 | Blue Emission | 75% |

| DAc-C2 | Blue Emission | 84% |

| DAc-C3 | Blue Emission | 82% |

| DAc-C4 | Blue Emission | 80% |

| DAc-C5 | Blue Emission | 78% |

| Data compiled from various research findings. st-andrews.ac.ukrsc.orgresearchgate.net |

Semiconductors

Quinoxaline derivatives are increasingly recognized for their utility as organic semiconductors. researchgate.net While historically noted for hole transport, many new derivatives exhibit excellent n-type (electron-transporting) characteristics, which are crucial for the development of complementary logic circuits in electronics. nih.govbeilstein-journals.org The electron-withdrawing properties of the quinoxaline and imide groups in quinoxalineimide (QI) make it a potent electron-deficient building block for n-channel organic semiconductor materials. rsc.org

The performance of these materials in devices like organic thin-film transistors (OTFTs) is a key area of investigation. researchgate.net Researchers have synthesized novel quinoxaline-based compounds and evaluated their charge transport properties. researchgate.net For instance, thin films of a derivative featuring a 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl) quinoxaline core showed p-channel characteristics with hole mobilities reaching up to 2.6 × 10⁻⁵ cm²/Vs in solution-processed devices and 1.9 × 10⁻⁴ cm²/Vs via vacuum deposition. researchgate.net Furthermore, the introduction of chlorine or fluorine atoms to the quinoxalineimide backbone has been shown to improve electron mobilities in field-effect transistors, with chlorinated QI derivatives achieving mobilities up to 7.1 × 10⁻³ cm² V⁻¹ s⁻¹. rsc.org

Table 3: Semiconductor Properties of Selected Quinoxaline Derivatives in OTFTs

| Compound/Method | Channel Type | Mobility (cm²/Vs) | On/Off Ratio |

| Compound 5 / Solution-Shearing | p-channel | 2.6 × 10⁻⁵ | 1.8 × 10⁵ |

| Compound 5 / Vacuum Deposition | p-channel | 1.9 × 10⁻⁴ | 3.5 × 10⁶ |

| Chlorinated QI (QI-2Cl) | n-channel | up to 7.1 × 10⁻³ | Not Specified |

| Compound 5 is a 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl) quinoxaline derivative. researchgate.netrsc.org |

Thermally Activated Delayed Fluorescence (TADF) Emitters

One of the most promising applications for quinoxaline derivatives is in third-generation OLEDs as thermally activated delayed fluorescence (TADF) emitters. rsc.org TADF materials allow for the harvesting of both singlet and triplet excitons, enabling theoretical internal quantum efficiencies of up to 100% without the need for expensive noble metals like iridium or platinum. rsc.org This is achieved in molecules with a very small energy gap (ΔE_ST) between their lowest excited singlet (S₁) and triplet (T₁) states. rsc.orgrsc.org

The donor-acceptor architecture is key to designing effective TADF emitters, and the quinoxaline framework serves as an excellent acceptor moiety. rsc.orgresearchgate.net By pairing it with suitable donor groups, it is possible to create molecules with the necessary small ΔE_ST for efficient reverse intersystem crossing (rISC) from the triplet to the singlet state. rsc.orgrsc.org Researchers have successfully synthesized quinoxaline-based TADF emitters that exhibit high efficiency and emit light across the visible spectrum, including challenging red and blue wavelengths. rsc.orgresearchgate.net

Table 4: Performance Characteristics of Quinoxaline-Based TADF Emitters

| Emitter Compound | ΔE_ST (eV) | Delayed Fluorescence Lifetime | Max EQE of OLED (%) | Emission Color/Wavelength |

| DMAC-QCN | Small | Short | Not Specified | Yellow/Red |

| PXZ-QCN | Small | Short | Not Specified | Yellow/Red |

| DMAC-TTPZ | 0.15 | Not Specified | 15.3 | Not Specified |

| PXZ-TTPZ | 0.09 | Not Specified | 14.1 | Not Specified |

| PTZ-TTPZ | 0.07 | Not Specified | 10.3 | Not Specified |

| 4DMAC-TPPQ | Not Specified | Not Specified | 0.3 | Deep-Red (685 nm) |

| 4PXZ-TPPQ | Not Specified | Not Specified | 0.04 | NIR (780 nm) |

| Data sourced from multiple studies. st-andrews.ac.ukrsc.orgrsc.org |

Computational and Theoretical Studies in Quinoxaline 5 Sulfonyl Chloride Research

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how the chemical structure of a compound influences its biological activity. For the quinoxaline (B1680401) scaffold, SAR analyses have been crucial in identifying key structural features required for various therapeutic effects, from anticancer to antiviral and antidiabetic properties. researchgate.netresearchgate.net The core quinoxaline system is often considered an essential pharmacophore, with substitutions at positions 2, 3, 6, and 7 being primary sites for modification to enhance activity. mdpi.com

Research has shown that the biological activity of quinoxaline derivatives can be finely tuned through strategic structural modifications. nih.gov For instance, in the development of inhibitors for the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a library screening identified a substituted quinoxaline as a promising hit. Subsequent synthesis of derivatives based on this hit's pharmacophore led to the establishment of a clear SAR, which was further elucidated with computer modeling. researchgate.net Similarly, SAR studies on quinoxaline urea (B33335) analogs led to the identification of a compound that was significantly more potent in inhibiting pancreatic cancer cell growth and demonstrated superior oral bioavailability compared to the parent compound. nih.gov

| Derivative Class | Key Structural Feature | Impact on Activity | Therapeutic Target/Application | Reference |

|---|---|---|---|---|

| Quinoxaline Urea Analog | Specific urea substitution | ~2.5-fold more potent in TNFα-induced NFκB inhibition | Pancreatic Cancer (IKKβ inhibition) | nih.gov |

| Antiviral Quinoxalines | Bis-2-furyl modification | Superior antiviral efficacy | Influenza A (NS1A protein) | nih.gov |

| Quinoxaline-Sulfonamides | Bis-sulfonamide substitution | Most potent activity against α-glucosidase and α-amylase | Antidiabetic | researchgate.net |

| Anticancer Quinoxalines | o,o-dimethoxyphenyl group at position 2 | Increased anticancer activity | Anticancer | mdpi.com |

The nature and position of substituents on the quinoxaline ring system dramatically influence the molecule's electronic properties, solubility, and ability to interact with biological targets. Studies consistently show that both electron-donating and electron-withdrawing groups can either enhance or diminish biological activity depending on the specific context and target.

For example, in one study on anticancer quinoxalines, replacing an electron-releasing methoxy (B1213986) group (OCH₃) with an electron-withdrawing chlorine atom (Cl) was found to decrease activity. mdpi.com Conversely, another study showed that unsubstituted aromatic rings (R₁, R₂ = H) led to higher activity than other substituents, while the electron-withdrawing group Cl produced higher activity than Br or the electron-releasing CH₃ group. mdpi.com

In the context of derivatives synthesized from quinoxaline-5-sulfonyl chloride, the substituents attached to the sulfonamide group are critical. A study on antidiabetic and anti-Alzheimer's agents found that a bis-sulfonamide quinoxaline derivative exhibited the most potent inhibitory activity against α-glucosidase and α-amylase. researchgate.net This highlights that the addition of specific functional groups can significantly enhance the desired biological effect. Another example is a thiazolo[4,5-b]quinoxalin-2(3H)-one derivative, which showed high insecticidal activity, indicating that the fusion of particular heterocyclic rings to the quinoxaline core can unlock new biological applications. researchgate.net

A pharmacophore is the three-dimensional arrangement of essential features that enables a molecule to exert a particular biological effect. Identifying and validating pharmacophores is a cornerstone of rational drug design. The quinoxaline nucleus itself is widely regarded as a crucial pharmacophore for a range of activities, including anticancer effects. mdpi.com

Fragment-based drug design, a technique closely related to pharmacophore modeling, has been successfully employed by reacting quinoxaline sulfonyl chloride with various amines and hydrazines to create a library of derivatives. researchgate.net This approach helps in identifying the key interaction points necessary for biological activity. Further rational design strategies have involved combining the quinoxaline scaffold with other known bioactive cores, such as pyrrolidine (B122466) and sulfonamide moieties, to create hybrid molecules with enhanced potency. nih.govresearchgate.net For instance, a study on HCV NS5B polymerase inhibitors began with a pharmacophore model derived from a screening hit, which then guided the synthesis of a series of quinoxaline amide derivatives with a well-defined SAR. researchgate.net

Molecular Docking Simulations